molecular formula C18H13FN6O2 B2637400 N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-27-7

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2637400
CAS No.: 1251612-27-7
M. Wt: 364.34
InChI Key: ZIJBCGHRDVNQPI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the imidazole and fluorophenyl groups. Conventional heating and microwave irradiation techniques are often employed to facilitate these reactions . The use of specific catalysts and reagents, such as palladium catalysts in Suzuki-Miyaura coupling reactions, is common to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s fluorophenyl and oxadiazole groups play a crucial role in its binding affinity and activity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and binding affinity, while the oxadiazole ring contributes to its diverse biological activities. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-13-1-3-14(4-2-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-5-7-20-8-6-12/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJBCGHRDVNQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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